molecular formula C11H9FN2O2 B8742927 1-(4-fluorophenyl)-3-methoxy-1,2-dihydropyrazin-2-one

1-(4-fluorophenyl)-3-methoxy-1,2-dihydropyrazin-2-one

Cat. No.: B8742927
M. Wt: 220.20 g/mol
InChI Key: BYELVCCYKLLUCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-3-methoxy-1,2-dihydropyrazin-2-one is an organic compound that belongs to the class of pyrazinones This compound is characterized by the presence of a fluorophenyl group and a methoxy group attached to a pyrazinone ring

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-3-methoxy-1,2-dihydropyrazin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-fluoroaniline with methoxyacetyl chloride to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired pyrazinone compound. The reaction conditions typically involve the use of organic solvents such as dichloromethane and the application of heat to facilitate the cyclization process .

Chemical Reactions Analysis

1-(4-fluorophenyl)-3-methoxy-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted pyrazinone derivatives.

Scientific Research Applications

1-(4-fluorophenyl)-3-methoxy-1,2-dihydropyrazin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-3-methoxy-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of biochemical pathways involved in disease processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

1-(4-fluorophenyl)-3-methoxy-1,2-dihydropyrazin-2-one can be compared with other similar compounds, such as:

    3-(4-fluorophenyl)-1H-pyrazole: This compound also contains a fluorophenyl group but differs in the structure of the heterocyclic ring.

    4-fluorophenylcyclohexylamine: This compound has a similar fluorophenyl group but is attached to a cyclohexylamine moiety instead of a pyrazinone ring.

    1-(4-fluorophenyl)-N-[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide: This compound has a more complex structure with multiple functional groups and rings.

Properties

Molecular Formula

C11H9FN2O2

Molecular Weight

220.20 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-methoxypyrazin-2-one

InChI

InChI=1S/C11H9FN2O2/c1-16-10-11(15)14(7-6-13-10)9-4-2-8(12)3-5-9/h2-7H,1H3

InChI Key

BYELVCCYKLLUCT-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CN(C1=O)C2=CC=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

K2CO3 (1.09 g, 7.85 mmol) and 10% Pd/C (0.42 g, 0.39 mmol) were added to 5-chloro-1-(4-fluorophenyl)-3-methoxypyrazin-2(1H)-one (2.0 g, 7.85 mmol) in MeOH (100 mL) at room temperature. Hydrogen gas was treated with balloon to the reaction mixture. After 6 hours stirring, the reaction mixture was filtered with MeOH and concentrated under reduced pressure. The crude was treated with CH2Cl2, washed with water, dried over MgSO4, and concentrated to give the desired product (1.55 g, 90%). LRMS (ESI pos) m/e 221.0 (M+1). 1H-NMR (400 MHz, CDCl3) δ 7.49 (m, 2H), 7.27 (t, 2H), 7.10 (d, 1H), 6.98 (d, 1H), 3.98 (s, 3H); 19F-NMR (376 MHz, CDCl3) δ −114.7.
Name
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.42 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
90%

Synthesis routes and methods II

Procedure details

K2CO3 (1.09 g, 7.85 mmol) and 10% Pd/C (0.42 g, 0.39 mmol) were added to 5-chloro-1-(4-fluorophenyl)-3-methoxypyrazin-2(1H)-one (2.0 g, 7.85 mmol) in MeOH (100 mL) at room temperature under a H2 atmosphere and the reaction was stirred for 6 hours. The reaction mixture was filtered with MeOH and concentrated under reduced pressure. The crude was treated with CH2Cl2, washed with water, dried over MgSO4, and concentrated to give the desired product (1.55 g, 90%). LRMS (ESI pos) m/e 221.0 (M+1).
Name
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.42 g
Type
catalyst
Reaction Step One
Yield
90%

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